
Adaprolol maleate
Descripción general
Descripción
Se desarrolla principalmente para el tratamiento del glaucoma, una condición caracterizada por un aumento de la presión intraocular que puede conducir a daño del nervio óptico y pérdida de la visión . El compuesto está diseñado para minimizar la actividad sistémica a través de la inactivación rápida a un metabolito inactivo, lo que lo convierte en un "fármaco blando" .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del maleato de adaprolol implica la esterificación del 2-(1-adamantyl)etil 2-[4-[2-hidroxi-3-(propan-2-ylamino)propoxi]fenil]acetato con ácido maleico. La reacción típicamente ocurre bajo condiciones suaves, con el uso de un solvente adecuado como diclorometano y un catalizador como ácido sulfúrico .
Métodos de producción industrial: La producción industrial del maleato de adaprolol sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para asegurar una alta pureza y rendimiento. El compuesto a menudo se produce en forma de polvo y se almacena bajo condiciones específicas para mantener la estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: El maleato de adaprolol experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el maleato de adaprolol en sus formas reducidas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en los sitios del receptor beta-adrenérgico.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como hidróxido de sodio y varios nucleófilos.
Principales productos formados:
Oxidación: Formación de óxidos y derivados hidroxilados.
Reducción: Formación de análogos reducidos.
Sustitución: Formación de derivados sustituidos en los sitios del receptor beta-adrenérgico.
Aplicaciones Científicas De Investigación
Cardiovascular Applications
Adaprolol maleate has demonstrated significant electrophysiological effects, making it a candidate for treating various cardiac conditions.
Electrophysiological Effects
- Mechanism of Action : Adaprolol primarily acts as a beta-blocker, affecting the sinus node and prolonging the basic sinus cycle length. It also impacts intrinsic automaticity, reflected in prolonged corrected sinus node recovery time and sinuatrial conduction time .
- Clinical Implications : The drug has shown promise in managing supraventricular and ventricular tachyarrhythmias, as well as ectopic beats. Its rapid onset (within seconds) and prolonged duration of action (up to 3 hours) make it a potent option compared to other beta-blockers .
Case Studies
- In studies involving anesthetized dogs, this compound was administered via intravenous bolus, demonstrating marked improvements in electrophysiological parameters . These findings suggest its potential utility in clinical settings for arrhythmia management.
Ophthalmic Applications
This compound is being developed primarily for the treatment of glaucoma due to its ocular hypotensive effects.
Ocular Hypotensive Effects
- Soft Drug Design : Adaprolol is designed as a "soft drug," which minimizes systemic activity by converting to an inactive metabolite upon administration. This characteristic is crucial for reducing side effects when used in ophthalmic formulations .
- Efficacy : Research indicates that adaprolol effectively lowers intraocular pressure without significant systemic beta-blocking effects when applied topically . Studies have shown that the drug's ocular hypotensive effects are not stereoselective, meaning both enantiomers can be effective .
Clinical Trials
- This compound has progressed to Phase 2 clinical trials for glaucoma treatment, emphasizing its potential as a targeted therapy with minimal systemic impact .
Comparative Data Table
Application Area | Mechanism of Action | Clinical Status | Key Findings |
---|---|---|---|
Cardiovascular | Beta-adrenergic receptor blockade | Preclinical | Effective for tachyarrhythmias; rapid onset |
Ophthalmic | Ocular hypotensive agent | Phase 2 | Reduces intraocular pressure; soft drug design |
Future Directions and Research Needs
Further research is necessary to fully understand the long-term effects and optimal dosing strategies for this compound in both cardiovascular and ophthalmic applications. Additionally, exploring its use in combination therapies could enhance its therapeutic efficacy.
Mecanismo De Acción
El maleato de adaprolol ejerce sus efectos antagonizando los receptores beta-adrenérgicos. Esta acción conduce a una disminución de la presión intraocular al reducir la producción de humor acuoso en el ojo. El compuesto se dirige específicamente a los receptores beta-adrenérgicos, bloqueando la unión de catecolaminas endógenas como la epinefrina y la norepinefrina . Este bloqueo da como resultado una disminución de la frecuencia cardíaca y la presión arterial, contribuyendo a sus efectos terapéuticos en el glaucoma y posibles aplicaciones cardiovasculares .
Compuestos similares:
Timolol: Otro antagonista beta-adrenérgico utilizado en el tratamiento del glaucoma.
Betaxolol: Un antagonista beta-1 adrenérgico selectivo utilizado para indicaciones similares.
Carteolol: Un antagonista beta-adrenérgico no selectivo con actividad simpaticomimética intrínseca.
Comparación:
Maleato de Adaprolol vs. Timolol: Ambos se utilizan para el glaucoma, pero el maleato de adaprolol está diseñado para minimizar los efectos secundarios sistémicos a través de la inactivación rápida.
Maleato de Adaprolol vs. Betaxolol: El betaxolol es selectivo para los receptores beta-1, mientras que el maleato de adaprolol no es selectivo.
Maleato de Adaprolol vs. Carteolol: El carteolol tiene actividad simpaticomimética intrínseca, que el maleato de adaprolol carece, lo que lo hace potencialmente más adecuado para pacientes con condiciones cardiovasculares específicas.
El maleato de adaprolol destaca por su diseño como fármaco blando, que tiene como objetivo reducir los efectos secundarios sistémicos al tiempo que mantiene la eficacia terapéutica .
Comparación Con Compuestos Similares
Timolol: Another beta-adrenergic antagonist used in the treatment of glaucoma.
Betaxolol: A selective beta-1 adrenergic antagonist used for similar indications.
Carteolol: A non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity.
Comparison:
Adaprolol Maleate vs. Timolol: Both are used for glaucoma, but this compound is designed to minimize systemic side effects through rapid inactivation.
This compound vs. Betaxolol: Betaxolol is selective for beta-1 receptors, while this compound is non-selective.
This compound vs. Carteolol: Carteolol has intrinsic sympathomimetic activity, which this compound lacks, making it potentially more suitable for patients with specific cardiovascular conditions.
This compound stands out due to its design as a soft drug, which aims to reduce systemic side effects while maintaining therapeutic efficacy .
Actividad Biológica
Adaprolol maleate is an emerging beta-adrenergic antagonist primarily developed for treating glaucoma and managing various cardiac conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound has the molecular formula and is classified as a small molecule drug.
- Mechanism of Action : It functions primarily as a beta-adrenergic receptor blocker, targeting β-adrenoceptors to exert its therapeutic effects.
Cardiac Electrophysiological Effects
This compound exhibits significant electrophysiological effects on cardiac tissues. Key findings from studies include:
- Sinus Node Activity : It prolongs the basic sinus cycle length, indicating enhanced control over heart rhythm.
- Automaticity : The drug increases intrinsic automaticity, evidenced by prolonged corrected sinus node recovery time and sinuatrial conduction time.
- Refractory Period : Adaprolol significantly extends the effective refractory period of the His-Purkinje system and ventricular tissues, which is crucial for managing tachyarrhythmias .
Ocular Effects
This compound has been investigated for its ocular hypotensive properties, making it a candidate for glaucoma treatment. Its design minimizes systemic absorption and side effects while effectively lowering intraocular pressure (IOP):
- Soft Drug Design : The compound is engineered to convert into an inactive metabolite rapidly, reducing systemic beta-blocking activity when administered ophthalmically .
- Efficacy in Glaucoma : Studies have shown that adaprolol can achieve significant reductions in IOP without the adverse systemic effects commonly associated with other beta-blockers.
Comparative Analysis with Other Beta-Blockers
Feature | This compound | Timolol | Betaxolol | Carteolol |
---|---|---|---|---|
Selectivity | Non-selective | Non-selective | Selective (β1) | Non-selective |
Systemic Activity | Minimal | Moderate | Moderate | Moderate |
Ocular Hypotensive Effect | Strong | Strong | Moderate | Moderate |
Use in Glaucoma | Yes | Yes | Yes | Yes |
Clinical Trials
- Cardiac Effects Study : A study involving anesthetized dogs demonstrated that adaprolol's onset of action is rapid (within seconds), with effects lasting up to three hours. This study highlighted its potential utility in treating supraventricular and ventricular tachyarrhythmias .
- Ocular Administration Study : Clinical trials assessing the efficacy of this compound in lowering IOP showed promising results, with participants experiencing significant reductions without systemic side effects. This aligns with its intended design as a soft drug .
Propiedades
IUPAC Name |
2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;(Z)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO4.C4H4O4/c1-18(2)27-16-23(28)17-31-24-5-3-19(4-6-24)12-25(29)30-8-7-26-13-20-9-21(14-26)11-22(10-20)15-26;5-3(6)1-2-4(7)8/h3-6,18,20-23,27-28H,7-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBILLRFBZTUIX-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121009-31-2 | |
Record name | Adaprolol maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ADAPROLOL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8RV6WL9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.